molecular formula C14H18N4O3 B1392730 1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 1243011-06-4

1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No. B1392730
CAS RN: 1243011-06-4
M. Wt: 290.32 g/mol
InChI Key: ZGPWNYRQCSIZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study synthesized a series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and found significant growth inhibition in L1210 cells, suggesting potential antineoplastic activity. The compounds caused significant accumulation of L1210 cells in mitosis, indicating potential use in studying mitotic spindle poisoning (Ram et al., 1992).

Antifungal Activity

  • A series of 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles were synthesized and evaluated against Candida species. Certain compounds showed great activity, comparable to fluconazole, indicating their potential as antifungal agents (Göker et al., 2002).

Potential in Angiotensin II Receptor Antagonism

  • Research focused on improving the oral bioavailability of certain angiotensin II receptor antagonists through chemical modification, leading to the creation of esters with increased efficacy in AII-induced pressor response inhibition. This suggests its applicability in cardiovascular research (Kubo et al., 1993).

Co-crystallization Studies

  • A study on the co-crystallization of a benzimidazole derivative with carboxylic acids provided insights into molecular conformations and thermal stability, which is vital for understanding drug interactions and stability (Zhai et al., 2017).

Synthesis of Complex Heterocyclic Structures

  • Research on synthesizing various heterocyclic structures like thiazolecarboxylic acid derivatives and pyrimido[1,2‐a]benzimidazoles contributes to expanding the scope of complex organic compounds, useful in diverse fields like material science and pharmacology (Dovlatyan et al., 2004; Troxler & Weber, 1974).

Antimicrobial Applications

  • Studies have shown that certain benzimidazole derivatives possess antimicrobial activities, particularly against Gram-positive bacteria, highlighting their potential in developing new antimicrobial agents (Ansari & Lal, 2009).

Mechanism of Action

properties

IUPAC Name

1-[2-(ethylcarbamoylamino)ethyl]-2-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-3-15-14(21)16-6-7-18-9(2)17-11-8-10(13(19)20)4-5-12(11)18/h4-5,8H,3,6-7H2,1-2H3,(H,19,20)(H2,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPWNYRQCSIZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1C(=NC2=C1C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 2
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 4
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 5
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 6
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

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